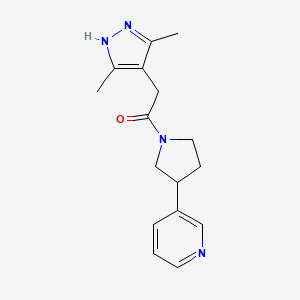![molecular formula C11H13N9OS B6978782 N-[2-(2H-tetrazol-5-yl)propan-2-yl]-2-(5-thiophen-3-yltetrazol-1-yl)acetamide](/img/structure/B6978782.png)
N-[2-(2H-tetrazol-5-yl)propan-2-yl]-2-(5-thiophen-3-yltetrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2H-tetrazol-5-yl)propan-2-yl]-2-(5-thiophen-3-yltetrazol-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes tetrazole and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2H-tetrazol-5-yl)propan-2-yl]-2-(5-thiophen-3-yltetrazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole and thiophene derivatives. These derivatives are then coupled using appropriate reagents and reaction conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use in treating various diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.
Mécanisme D'action
The mechanism by which N-[2-(2H-tetrazol-5-yl)propan-2-yl]-2-(5-thiophen-3-yltetrazol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-[2-(2H-tetrazol-5-yl)propan-2-yl]-2-(5-thiophen-3-yltetrazol-1-yl)acetamide
N-(2-methyl-2H-tetrazol-5-yl)acetamide
N-(2-ethyl-4-oxo-3-{[2-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]}-2-thiophenecarboxamide
Uniqueness: Compared to similar compounds, this compound stands out due to its specific structural features, which may confer unique chemical and biological properties. These properties make it a valuable candidate for various applications, distinguishing it from other tetrazole and thiophene derivatives.
Propriétés
IUPAC Name |
N-[2-(2H-tetrazol-5-yl)propan-2-yl]-2-(5-thiophen-3-yltetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N9OS/c1-11(2,10-14-16-17-15-10)12-8(21)5-20-9(13-18-19-20)7-3-4-22-6-7/h3-4,6H,5H2,1-2H3,(H,12,21)(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVNFIIKPLRJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NNN=N1)NC(=O)CN2C(=NN=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N9OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6978704.png)
![3-Cyclopropyl-1-methyl-5-[[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfonylmethyl]-1,2,4-triazole](/img/structure/B6978712.png)

![tert-butyl N-[3-(pyrazolo[1,5-a]pyrimidin-6-ylmethylamino)-5,6,7,8-tetrahydroquinolin-6-yl]carbamate](/img/structure/B6978737.png)
![1-[(2-Cyclopropylphenyl)methyl]-3-methylazetidine-3-carboxamide](/img/structure/B6978739.png)
![1-(2-chlorophenyl)-N-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]-1-(4-fluoro-3-methylphenyl)methanamine](/img/structure/B6978745.png)
![4-chloro-3-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]-N-methyl-N-phenylbenzamide](/img/structure/B6978746.png)
![1-(6-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B6978754.png)
![1-cyclobutyl-1-cyclopentyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]methanamine](/img/structure/B6978763.png)

![N-[1-(2-methoxyphenyl)cyclopropyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B6978781.png)

![[3-(3-Hydroxypyrrolidin-1-yl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6978804.png)
![1-[3-(3-Hydroxypyrrolidin-1-yl)azetidin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one](/img/structure/B6978808.png)
